

# Spectroscopic Profile of 3,5-Dimethylphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethylphenol** (CAS No: 108-68-9), a key aromatic organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its structural information.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-Dimethylphenol**.

## Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data



<sup>1</sup> H NMR (Proton NMR)	<sup>13</sup> C NMR (Carbon NMR)		
Chemical Shift (δ) ppm	Multiplicity	Assignment	Chemical Shift (δ) ppm
6.64	S	Ar-H (2H, H-2, H-6)	155.5
6.55	S	Ar-H (1H, H-4)	139.2
4.85	S	OH (1H)	121.5
2.24	S	Ar-CH₃ (6H)	116.1
21.4			

NMR data is typically acquired in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
3350 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (methyl)
1600, 1470	Strong	C=C stretch (aromatic ring)
1300 - 1200	Strong	C-O stretch (phenol)
850 - 750	Strong	C-H bend (aromatic, out-of- plane)

**Table 3: Mass Spectrometry (MS) Data** 



m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
122	100	[M] <sup>+</sup> (Molecular Ion)
107	80	[M - CH₃]+
91	20	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
79	30	[M - CH <sub>3</sub> - CO] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Mass spectrometry data is typically acquired using Electron Ionization (EI) at 70 eV.

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3,5-Dimethylphenol**.

#### Materials:

- 3,5-Dimethylphenol (solid)
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

#### Procedure:

• Sample Preparation: Weigh approximately 10-20 mg of **3,5-Dimethylphenol** for <sup>1</sup>H NMR (50-100 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1][2]



- Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.[1]
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity and achieve high resolution.
  - Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]
- Data Acquisition:
  - Set the appropriate spectral width, acquisition time, and relaxation delay.
  - Acquire the Free Induction Decay (FID) data. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing:
  - Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
  - Phase the spectrum and perform baseline correction.
  - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

#### Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid **3,5-Dimethylphenol**.

Method: KBr Pellet Technique[3][4]

Materials:



- 3,5-Dimethylphenol (solid)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- IR spectrometer

#### Procedure:

- Grinding: Place approximately 1-2 mg of 3,5-Dimethylphenol and 100-200 mg of dry IR-grade KBr into an agate mortar.[3]
- Mixing: Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powdered mixture to a pellet press die.
- Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Acquire a background spectrum of the empty sample compartment.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## **Mass Spectrometry (MS)**

Objective: To obtain the electron ionization mass spectrum of **3,5-Dimethylphenol**.

Method: Electron Ionization (EI) Mass Spectrometry



#### Materials:

- 3,5-Dimethylphenol
- Mass spectrometer with an EI source
- Direct insertion probe or Gas Chromatography (GC) inlet

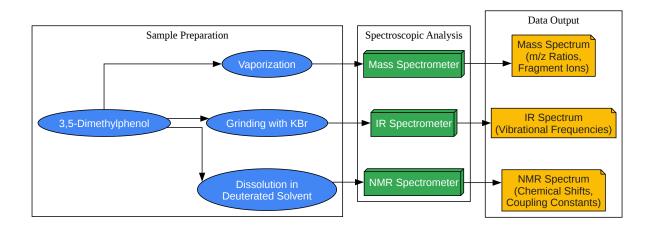
#### Procedure:

- Sample Introduction: Introduce a small amount of the 3,5-Dimethylphenol sample into the
  ion source. This can be done using a direct insertion probe for solid samples or via a GC for
  volatile samples.[5][6]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6]
- Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

## **Visualizations**

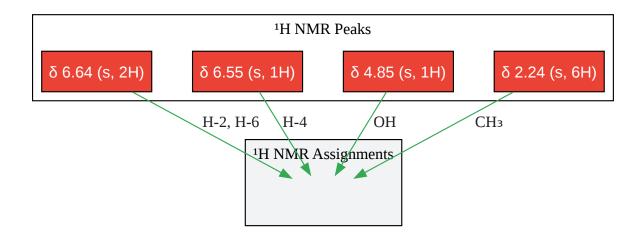
The following diagrams illustrate the key structural features and analytical workflows related to the spectroscopic analysis of **3,5-Dimethylphenol**.





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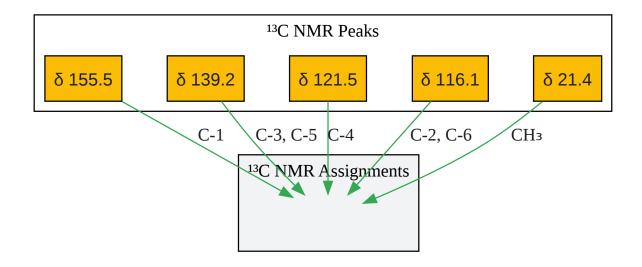
Caption: Workflow for the spectroscopic analysis of **3,5-Dimethylphenol**.



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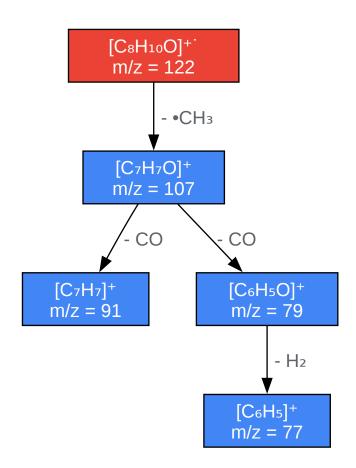
Caption: <sup>1</sup>H NMR chemical shift assignments for **3,5-Dimethylphenol**.





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Caption: <sup>13</sup>C NMR chemical shift assignments for **3,5-Dimethylphenol**.



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Caption: Proposed mass spectral fragmentation pathway of **3,5-Dimethylphenol**.

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### References

- 1. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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